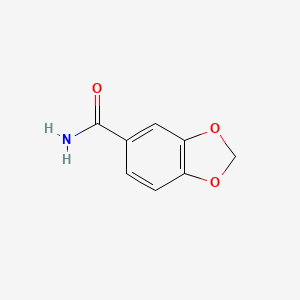

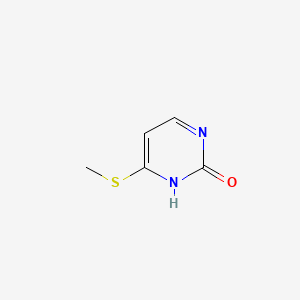

6-(Methylsulfanyl)pyrimidin-2(1h)-one

Übersicht

Beschreibung

6-(Methylsulfanyl)pyrimidin-2(1h)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In

Wissenschaftliche Forschungsanwendungen

1. Diagnostic Utility in Metabolic Disorders

6-(Methylsulfanyl)pyrimidin-2(1h)-one, as part of the pyrimidine analogs, has shown potential in the diagnosis and study of metabolic disorders. The use of 1H-NMR spectroscopy has demonstrated the capability of identifying characteristic abnormalities in urine samples of patients with disorders in pyrimidine metabolism, suggesting the importance of pyrimidine analogs in diagnostic screenings and further research in this area Wevers et al., 1999.

2. Investigational Role in Enzyme Reaction Pathways

The role of 6-(Methylsulfanyl)pyrimidin-2(1h)-one in enzyme reaction pathways, particularly related to vitamin B-6 vitamers, has been explored. The relation of these compounds to transsulfuration metabolites, crucial in various metabolic pathways, is a significant area of research, providing insights into biochemical processes and potential therapeutic targets Midttun et al., 2007.

3. Hemodynamic Effects and Therapeutic Potential

Research has also been conducted on derivatives of pyrimidine compounds similar to 6-(Methylsulfanyl)pyrimidin-2(1h)-one, analyzing their hemodynamic effects and potential therapeutic applications. For instance, studies on AR-L 115 BS, a compound sharing a structural resemblance with pyrimidine derivatives, demonstrated significant hemodynamic changes in patients with certain cardiac conditions, indicating the potential of these compounds in therapeutic interventions Weikl et al., 1981.

4. Role in Genetic Studies and Disease Association

Genetic studies have utilized pyrimidine analogs to understand the genetic basis of certain diseases. For example, research on pyrimidine 5' nucleotidase deficiency, a condition leading to hemolytic anemia, has highlighted the importance of these compounds in identifying genetic mutations and understanding the pathophysiology of related diseases Marinaki et al., 2001.

Eigenschaften

IUPAC Name |

6-methylsulfanyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALHPVUWRWEAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288068 | |

| Record name | 6-(methylsulfanyl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylsulfanyl)pyrimidin-2(1h)-one | |

CAS RN |

129618-62-8, 35551-31-6 | |

| Record name | 4-(Methylthio)-2-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129618-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC210317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC53999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)